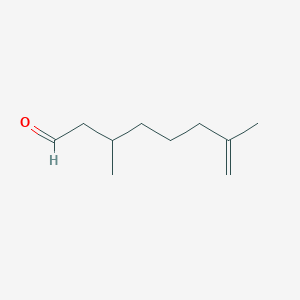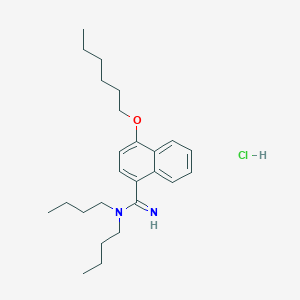
Bunamidinhydrochlorid
Übersicht
Beschreibung
Bunamidine hydrochloride is a veterinary anti-parasitic agent primarily used to treat infections caused by tapeworms, specifically those of the genus Taenia. It is classified as a taeniacide, meaning it kills tapeworms in situ. This compound is also effective against other tapeworm species such as Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) .
Wissenschaftliche Forschungsanwendungen
Bunamidinhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung des Verhaltens von Naphthalinderivaten verwendet.
Biologie: Die Verbindung wird auf ihre Wirkungen auf parasitäre Organismen, insbesondere Bandwürmer, untersucht.
Medizin: Die Forschung konzentriert sich auf die potenzielle Verwendung bei der Behandlung von parasitären Infektionen bei Tieren.
Industrie: this compound wird bei der Entwicklung von Veterinärpharmazeutika eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Energiestoffwechsel von Bandwürmern stört. Es unterbricht die Fähigkeit des Parasiten, seinen Standort im Darm des Wirts zu halten, was zu Lähmung und schließlich zum Tod führt. Die Verbindung zielt auf bestimmte molekulare Wege ab, die an der Energieproduktion und -erhaltung des Parasiten beteiligt sind .
Ähnliche Verbindungen:
Praziquantel: Ein weiteres Antiparasitikum, das zur Behandlung von Bandwurmbefall eingesetzt wird.
Niclosamid: Wird zur Behandlung von Bandwurmbefall eingesetzt, indem es den Energiestoffwechsel des Parasiten hemmt.
Albendazol: Ein Breitband-Antiparasitikum, das gegen verschiedene parasitäre Infektionen wirksam ist.
Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Zielsetzung von Bandwürmern und seiner hohen Wirksamkeit gegen mehrere Bandwurmarten. Im Gegensatz zu einigen anderen Antiparasitika ist es besonders wirksam gegen sowohl unreife als auch reife Stadien von Bandwürmern .
Wirkmechanismus
Bunamidine hydrochloride is a veterinary anti-platyhelmintic agent primarily used for treating taenia infestations . This article will delve into the mechanism of action of Bunamidine hydrochloride, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Bunamidine hydrochloride is primarily targeted against tapeworm parasites of the genus Taenia . It is also effective against Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) .
Mode of Action
It is known to exhibit a high level of efficacy against taenia spp, Dipylidium spp, Mesocestoides spp, and Diphyllobothrium spp .
Result of Action
The primary result of Bunamidine hydrochloride’s action is the effective treatment of taenia infestations in animals . It exhibits more than 90% efficacy against several species of tapeworms .
Biochemische Analyse
Cellular Effects
The cellular effects of Bunamidine hydrochloride are primarily related to its role as an anthelmintic agent. It is used to treat infections by tapeworm parasites in animals
Molecular Mechanism
It is known to be an anthelmintic agent effective against certain types of tapeworms
Dosage Effects in Animal Models
Bunamidine hydrochloride exhibits >90% efficacy against Taenia spp., Dipylidium spp., Mesocestoides spp., and Diphyllobothrium spp. when administered orally at dosages of 25–50 mg/kg . The efficacy against D. caninum may be erratic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bunamidine hydrochloride involves the reaction of N,N-dibutyl-4-hexyloxynaphthalene-1-carboximidamide with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of bunamidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bunamidinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate der Verbindung führen.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: In Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu oxidierten Naphthalinderivaten führen, während die Reduktion reduzierte Aminderivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Praziquantel: Another anti-parasitic agent used to treat tapeworm infections.
Niclosamide: Used to treat tapeworm infections by inhibiting the parasite’s energy metabolism.
Albendazole: A broad-spectrum anti-parasitic agent effective against various parasitic infections.
Uniqueness: Bunamidine hydrochloride is unique in its specific targeting of tapeworms and its high efficacy against multiple tapeworm species. Unlike some other anti-parasitic agents, it is particularly effective against both immature and mature stages of tapeworms .
Eigenschaften
IUPAC Name |
N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3748-77-4 (Parent) | |
| Record name | Bunamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046837 | |
| Record name | Bunamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055-55-6 | |
| Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunamidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bunamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


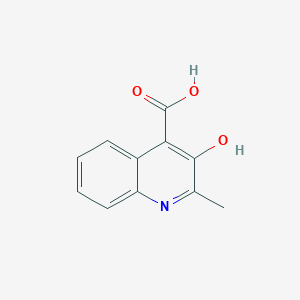


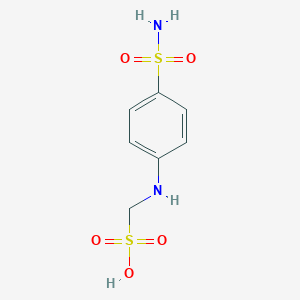
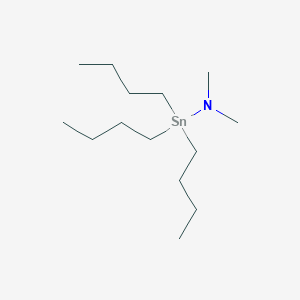



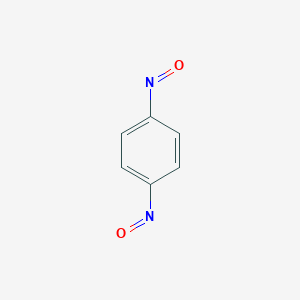

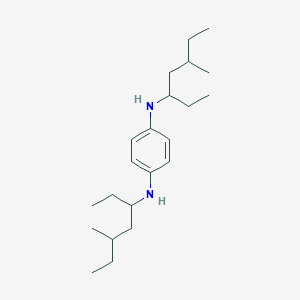
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
